molecular formula C11H14ClNO3 B13018941 Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate

Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate

Cat. No.: B13018941
M. Wt: 243.68 g/mol
InChI Key: LJZAGVDFORJSLV-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of benzoic acid and is characterized by the presence of chloro, methoxy, and methylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate typically involves the esterification of 5-chloro-2-methoxy-4-(methylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 5-chloro-2-methoxybenzoate: Lacks the methylamino group, which may result in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    5-Chloro-2-methoxy-4-(methylamino)benzoic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 5-chloro-2-methoxy-4-(methylamino)benzoate

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(14)7-5-8(12)9(13-2)6-10(7)15-3/h5-6,13H,4H2,1-3H3

InChI Key

LJZAGVDFORJSLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)NC)Cl

Origin of Product

United States

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